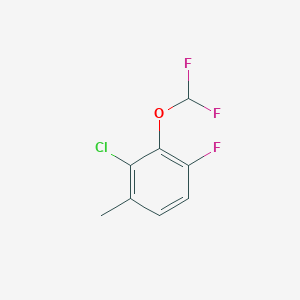

2-Chloro-3-(difluoromethoxy)-4-fluoro-1-methylbenzene

Description

Properties

Molecular Formula |

C8H6ClF3O |

|---|---|

Molecular Weight |

210.58 g/mol |

IUPAC Name |

3-chloro-2-(difluoromethoxy)-1-fluoro-4-methylbenzene |

InChI |

InChI=1S/C8H6ClF3O/c1-4-2-3-5(10)7(6(4)9)13-8(11)12/h2-3,8H,1H3 |

InChI Key |

RZTKEFTZTUZWMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)OC(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Fluorination and Difluoromethoxy Group Introduction

The difluoromethoxy (-OCF2H) group is typically introduced via difluorocarbene intermediates or specialized difluoromethylation reagents. Industrially, difluorocarbene reagents are employed to efficiently insert difluoromethyl groups into aromatic compounds under catalytic conditions. This process often involves:

- Generating difluorocarbene from precursors such as chlorodifluoromethane or difluoromethyl sulfonium salts.

- Reaction of difluorocarbene with phenolic or halogenated aromatic substrates to form the difluoromethoxy substituent.

This approach is favored for its mild reaction conditions and high functional group tolerance, which is critical for maintaining the integrity of other substituents on the benzene ring.

Selective Chlorination on the Aromatic Ring

Selective chlorination is achieved through radical chlorination methods or electrophilic aromatic substitution, depending on the substrate's existing substituents. A notable method involves:

- Using chlorine gas under ultraviolet light irradiation to initiate radical chlorination.

- Controlling reaction temperature (typically 0 to 155 °C) and chlorine feed rate (5–200 mL/min) to achieve mono- or dichlorination selectively.

- Avoiding solvents and free radical initiators to maintain a clean and environmentally friendly process.

For example, the chlorination of 2-chloro-4-fluoro-toluene under high-pressure UV light yields 2-chloro-4-fluoro-dichlorotoluene, which can be further purified by distillation.

Representative Synthetic Route Example

Industrial Considerations and Optimization

- Catalyst Selection: Catalysts such as palladium complexes are often used in coupling reactions for introducing fluorinated groups due to their high efficiency and selectivity.

- Reaction Environment: Solvent-free or minimal solvent conditions are preferred to reduce environmental impact and simplify purification.

- Temperature Control: Precise temperature regulation is essential to avoid over-chlorination or decomposition of sensitive groups.

- Purification: Distillation and crystallization are commonly employed to isolate high-purity intermediates and final products.

Summary of Key Data

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Chlorination Temperature | 0–155 °C (optimal 20–120 °C) | Controls selectivity and yield |

| Chlorine Feed Rate | 5–200 mL/min | Influences reaction rate and product purity |

| Catalyst Loading | 0.1–20% w/w (varies by step) | Affects reaction speed and conversion |

| Reaction Time (Hydrolysis) | 3–40 hours (for related intermediates) | Ensures complete conversion |

| Yield | Up to 90% in optimized steps | Indicates process efficiency |

The preparation of This compound involves advanced synthetic techniques centered on selective halogenation and difluoromethoxy group introduction. The use of chlorine gas under UV irradiation for chlorination and difluorocarbene reagents for difluoromethoxy incorporation are key steps. These methods offer high yields, environmental friendliness, and industrial scalability.

The described approaches reflect current best practices in fluorinated aromatic compound synthesis, supported by patent literature and research studies emphasizing safety, efficiency, and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(difluoromethoxy)-4-fluoro-1-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chloro or fluoro groups.

Scientific Research Applications

2-Chloro-3-(difluoromethoxy)-4-fluoro-1-methylbenzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-3-(difluoromethoxy)-4-fluoro-1-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism of action can vary and is often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-Chloro-3-(difluoromethoxy)-4-fluoro-1-methylbenzene and analogous halogenated aromatic compounds:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) in and nitro (-NO₂) in significantly reduce electron density in the aromatic ring, directing reactivity toward electrophilic substitutions. In contrast, the difluoromethoxy group (-OCF₂H) in the target compound balances electron withdrawal with moderate steric bulk.

Synthetic Challenges :

- The difluoromethoxy group in the target compound likely requires specialized fluorination techniques, such as those involving deoxofluorinating agents (e.g., DAST), as seen in the synthesis of related difluoromethoxy-containing pharmaceuticals .

- Steric hindrance from the methyl group at position 1 may complicate regioselective substitutions.

Safety protocols for handling (e.g., avoiding skin contact) align with those for structurally similar bromo/chloro compounds .

The nitro and trifluoromethyl groups in highlight agrochemical applications, suggesting that the target compound could be optimized for similar uses.

Biological Activity

2-Chloro-3-(difluoromethoxy)-4-fluoro-1-methylbenzene, an aromatic compound, is characterized by a unique combination of halogen substituents that significantly influence its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of chlorine, fluorine, and a difluoromethoxy group on the benzene ring contributes to its electronic properties, enhancing its reactivity and interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 210.58 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with proteins and nucleic acids. The difluoromethoxy group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. Additionally, the fluorine substituents enhance the lipophilicity of the compound, facilitating cellular penetration and interaction with intracellular targets .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated the minimum inhibitory concentrations (MIC) of various fluoroaryl compounds, revealing that compounds with similar structures showed significant antimicrobial effects against various bacterial strains.

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| This compound | Not specifically tested but anticipated based on structure | Not specifically tested but anticipated based on structure |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. The presence of halogen atoms is known to enhance the reactivity of compounds towards cancer cell lines. In vitro studies have shown that similar halogenated compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Case Studies

- Study on Fluoroaryl Compounds : A study highlighted the effectiveness of fluoroaryl derivatives in inhibiting microbial growth. While specific data for this compound was not included, compounds in this class demonstrated promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity Assessment : Another research effort focused on fluorinated compounds' role in cancer therapy. The study indicated that fluorinated benzene derivatives could enhance drug efficacy due to their ability to interact with DNA and proteins involved in cell proliferation .

Q & A

Basic: What synthetic routes are effective for preparing 2-Chloro-3-(difluoromethoxy)-4-fluoro-1-methylbenzene, and how can reaction efficiency be optimized?

Answer:

Common synthetic strategies involve sequential halogenation and functional group introduction. For example:

- Halogen exchange reactions : Substitution of iodine in intermediates like 2-Chloro-3-(difluoromethoxy)iodobenzene (CAS 1261820-99-8) using cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .

- Purification : Column chromatography or recrystallization (≥97% purity, as seen in analogs like 4-(Difluoromethoxy)-3-hydroxybenzaldehyde) ensures high yields .

- Optimization : Catalytic systems (e.g., Pd-based catalysts) and inert atmospheres (N₂/Ar) improve efficiency, as noted in storage guidelines for halogenated aromatics .

Basic: Which analytical techniques confirm the molecular structure of this compound?

Answer:

- NMR spectroscopy : ¹⁹F and ¹H NMR identify substituent positions and coupling patterns (e.g., difluoromethoxy groups show distinct splitting) .

- X-ray crystallography : Resolves positional isomerism, as demonstrated for structurally similar nitrobenzene derivatives (R factor = 0.052) .

- Mass spectrometry : High-resolution MS (e.g., NIST data) validates molecular weight and fragmentation patterns .

Advanced: How do steric and electronic effects influence regioselectivity in further functionalization?

Answer:

- Electronic effects : The electron-withdrawing difluoromethoxy group (-OCF₂H) deactivates the ring, directing electrophiles to less substituted positions. Chloro and fluoro substituents further modulate reactivity via inductive effects .

- Steric hindrance : The methyl group at position 1 limits accessibility to adjacent sites, as inferred from X-ray data on halogenated toluenes . Computational modeling (DFT) can predict preferred reaction sites, validated by experimental yields .

Advanced: How to resolve contradictions in spectroscopic data for multi-halogenated benzene derivatives?

Answer:

- Cross-validation : Combine 2D NMR (COSY, HSQC) with X-ray structures to confirm substituent positions .

- Chromatographic analysis : Use HPLC (≥97% purity standards, as in HLC methods) to isolate isomers .

- Reference databases : Compare spectral data with NIST Chemistry WebBook entries for analogous compounds .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats are mandatory. Contaminated clothing must be removed immediately .

- Ventilation : Use fume hoods to avoid inhalation, as recommended for volatile halogenated aromatics .

- Storage : Store at 2–8°C in dark, airtight containers to prevent degradation (similar to 3-Chloro-4-iodo-1-(trifluoromethoxy)benzene) .

Advanced: How to design kinetic studies for difluoromethoxy group hydrolysis under varying pH?

Answer:

- Experimental setup : Monitor hydrolysis rates via HPLC (retention time shifts) at pH 1–13 and 25–60°C .

- Control variables : Use buffered solutions and inert atmospheres to isolate pH effects .

- Degradation products : Characterize intermediates (e.g., phenolic derivatives) using LC-MS .

Basic: What solvent systems are compatible with this compound for reaction studies?

Answer:

- Polar aprotic solvents : DMSO or DMF dissolve halogenated aromatics effectively (as in boronic acid coupling reactions) .

- Non-polar solvents : Hexane or ethyl acetate are ideal for chromatography, based on analogs like 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene .

Advanced: What are the challenges in scaling up synthesis while maintaining regiochemical control?

Answer:

- Catalyst loading : Lower Pd catalyst concentrations (≤0.5 mol%) reduce costs but require precise temperature control .

- Byproduct formation : Monitor for dehalogenation or over-substitution using in-situ FTIR or GC-MS .

- Process optimization : Continuous flow systems improve mixing and heat transfer for halogenation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.